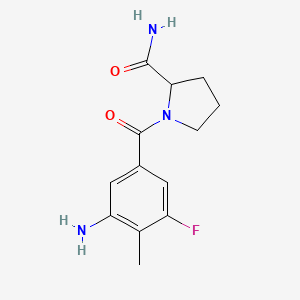![molecular formula C9H15BrN2S B7575445 N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine](/img/structure/B7575445.png)
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine, also known as BTD, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTD is a member of the family of diamine compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and cell division. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been found to exhibit antiviral and antibacterial properties. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has also been shown to inhibit the proliferation of endothelial cells, which play a critical role in angiogenesis (the formation of new blood vessels).
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is its high potency and selectivity for cancer cells. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been found to be effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, one limitation of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for research on N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine. One area of focus is on the development of new cancer treatments based on N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine and other diamine compounds. Another area of research is on the potential applications of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine in the treatment of viral and bacterial infections. Finally, there is a need for further studies on the safety and toxicity of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine, particularly in vivo, in order to determine its potential for clinical use.
Synthesis Methods
The synthesis of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine involves the reaction of 4-bromothiophen-2-ylmethylamine with 1,4-dibromobutane in the presence of a base. The resulting product is then purified using column chromatography. The yield of N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine is typically high, with a purity of over 95%.
Scientific Research Applications
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the development of new cancer treatments. N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine has been shown to exhibit potent antitumor activity in vitro and in vivo, and has been found to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2S/c10-8-5-9(13-7-8)6-12-4-2-1-3-11/h5,7,12H,1-4,6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJQVRZODMXPQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-bromothiophen-2-yl)methyl]butane-1,4-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Oxolan-3-ylmethylamino)methyl]benzenesulfonamide](/img/structure/B7575369.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)

![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)
![3-[[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575433.png)
![3-[(Pyridine-2-carbonylamino)methyl]benzoic acid](/img/structure/B7575438.png)
![3-[[(3-Methyl-1,2-oxazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575451.png)
![3-[(1H-pyrazole-5-carbonylamino)methyl]benzoic acid](/img/structure/B7575469.png)